N-(4-bromophenyl)-N'-(2-phenylethyl)ethanediamide
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Overview
Description
N-(4-bromophenyl)-N’-(2-phenylethyl)ethanediamide is an organic compound that belongs to the class of ethanediamides. These compounds are characterized by the presence of an ethanediamide backbone with various substituents. The compound’s structure includes a bromophenyl group and a phenylethyl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-N’-(2-phenylethyl)ethanediamide typically involves the reaction of 4-bromoaniline with 2-phenylethylamine in the presence of ethanediamide. The reaction conditions may include:
- Solvent: Common solvents such as ethanol or methanol.
- Temperature: The reaction may be carried out at room temperature or slightly elevated temperatures.
- Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-N’-(2-phenylethyl)ethanediamide may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions may yield amines or other reduced forms.
Substitution: The bromine atom in the bromophenyl group may be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydroxide or other nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution may result in various substituted derivatives.
Scientific Research Applications
N-(4-bromophenyl)-N’-(2-phenylethyl)ethanediamide may have applications in various fields, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-N’-(2-phenylethyl)ethanediamide would depend on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Specific biochemical pathways that the compound may influence.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N’-(2-phenylethyl)ethanediamide
- N-(4-fluorophenyl)-N’-(2-phenylethyl)ethanediamide
- N-(4-methylphenyl)-N’-(2-phenylethyl)ethanediamide
Uniqueness
N-(4-bromophenyl)-N’-(2-phenylethyl)ethanediamide may be unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to similar compounds with different substituents.
Properties
IUPAC Name |
N'-(4-bromophenyl)-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c17-13-6-8-14(9-7-13)19-16(21)15(20)18-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KESSYKKBKSLWDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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